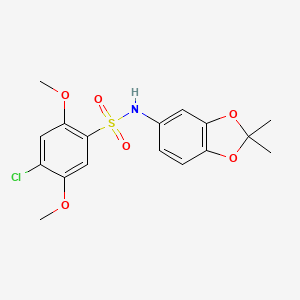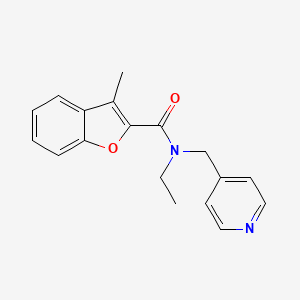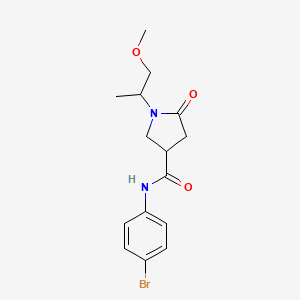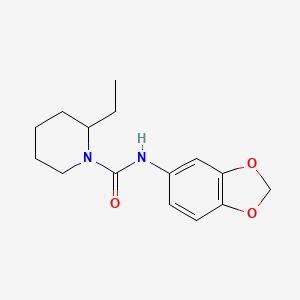![molecular formula C20H24N2O2 B5274594 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B5274594.png)
2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-methoxybenzoyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of 2-(2-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
- 2-(2-Methoxyphenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(2-Methoxyphenyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Uniqueness
2-(2-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the aromatic rings and the presence of both methoxy and methyl groups. These structural features can influence its pharmacological properties and make it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-3-5-9-18(16)21-11-13-22(14-12-21)20(23)15-17-8-4-6-10-19(17)24-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAXEPAWPRBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenoxy)acetate](/img/structure/B5274524.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5274529.png)
![N-(4-ethoxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5274531.png)


![5-(2-fluorophenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5274548.png)
![4-ethyl-5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5274559.png)
![N-(2,5-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5274561.png)
![N-[4-(ethylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5274564.png)
![N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B5274580.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5274601.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5274609.png)
